N-[(1H-pyrazol-4-yl)methyl]acetamide

P2X7 receptor Inflammation Neuropathic pain

N-[(1H-pyrazol-4-yl)methyl]acetamide (CAS 1184541-34-1, molecular formula C6H9N3O, molecular weight 139.16) is a pyrazole derivative classified as a small-molecule fragment. It has been structurally characterized in complex with the PH-interacting protein (PHIP) via X-ray crystallography at 1.25 Å resolution (PDB 5RJY), confirming its suitability for fragment-based drug discovery.

Molecular Formula C6H9N3O
Molecular Weight 139.16
CAS No. 1184541-34-1
Cat. No. B3376322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-pyrazol-4-yl)methyl]acetamide
CAS1184541-34-1
Molecular FormulaC6H9N3O
Molecular Weight139.16
Structural Identifiers
SMILESCC(=O)NCC1=CNN=C1
InChIInChI=1S/C6H9N3O/c1-5(10)7-2-6-3-8-9-4-6/h3-4H,2H2,1H3,(H,7,10)(H,8,9)
InChIKeyVFAFDDVJGKOBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1H-pyrazol-4-yl)methyl]acetamide (CAS 1184541-34-1) Basic Profile


N-[(1H-pyrazol-4-yl)methyl]acetamide (CAS 1184541-34-1, molecular formula C6H9N3O, molecular weight 139.16) is a pyrazole derivative classified as a small-molecule fragment. It has been structurally characterized in complex with the PH-interacting protein (PHIP) via X-ray crystallography at 1.25 Å resolution (PDB 5RJY), confirming its suitability for fragment-based drug discovery [1]. The compound is a white solid at room temperature with good solubility in common organic solvents, making it amenable to biochemical and biophysical assays .

Why N-[(1H-pyrazol-4-yl)methyl]acetamide Cannot Be Simply Replaced by In-Class Analogs


Despite sharing a common pyrazole scaffold with many research compounds, N-[(1H-pyrazol-4-yl)methyl]acetamide exhibits a unique combination of target engagement profiles and structural features that preclude simple substitution. Its activity as a P2X7 receptor antagonist (IC50 4.96 µM) is weak compared to optimized leads like compound 32, yet this modest potency is valuable for validating target engagement in early-stage research without cytotoxic confounds [1]. Critically, the compound also demonstrates nanomolar inverse agonism at the nuclear receptor RORγ (IC50 22 nM), a distinct pharmacological activity not observed in most P2X7-focused pyrazole acetamides [2]. Furthermore, its validated fragment binding to PHIP via X-ray crystallography provides a unique starting point for structure-guided optimization that other pyrazole fragments cannot match [3]. Generic substitution would compromise assay specificity, lead optimization trajectories, and target validation outcomes.

Quantitative Differentiation of N-[(1H-pyrazol-4-yl)methyl]acetamide


P2X7 Receptor Antagonism: Fragment Potency vs. Lead Compound 32

N-[(1H-pyrazol-4-yl)methyl]acetamide inhibits P2X7 receptor-mediated ethidium bromide uptake in human THP-1 cells with an IC50 of 4.96 µM (4960 nM) [1]. This potency is approximately 25-fold weaker than the optimized lead compound 32 from the same chemical series, which has a reported IC50 of ~200 nM in a rat P2X7 ethidium bromide accumulation assay [2]. The compound's modest activity confirms it as a fragment-sized starting point suitable for structure-based lead optimization.

P2X7 receptor Inflammation Neuropathic pain

RORγ Inverse Agonism: Nanomolar Potency Distinguishes from P2X7-Only Analogs

In a dual luciferase reporter assay using HEK293T cells transfected with human GAL4-fused RORγ LBD, N-[(1H-pyrazol-4-yl)methyl]acetamide acts as an inverse agonist with an IC50 of 22 nM [1]. This contrasts sharply with its micromolar P2X7 activity and represents a distinct pharmacological profile. By comparison, the P2X7-optimized compound 32 shows no reported RORγ activity [2].

RORgamma Autoimmune disease Nuclear receptor

Fragment-Based Drug Design: Validated PHIP Binding via High-Resolution X-ray Crystallography

N-[(1H-pyrazol-4-yl)methyl]acetamide was successfully co-crystallized with the PH-interacting protein (PHIP) and its structure solved at 1.25 Å resolution (PDB ID 5RJY) [1]. This provides direct experimental evidence of binding mode and geometry, enabling structure-guided optimization. Many related pyrazole fragments lack such high-resolution structural validation. For instance, the P2X7-focused lead compound 32 was not co-crystallized with its target at the time of publication [2].

Fragment-based drug discovery X-ray crystallography PHIP protein

Physical Properties: Fragment-Like Profile Supports Screening Library Integration

With a molecular weight of 139.16 Da, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2, N-[(1H-pyrazol-4-yl)methyl]acetamide complies with the "Rule of Three" guidelines for fragment libraries [1]. In contrast, optimized P2X7 antagonist compound 32 has a molecular weight >400 Da and violates fragment criteria [2]. The compound's small size and favorable physicochemical profile ensure high solubility and efficient binding-site detection in fragment screens.

Fragment library Physicochemical properties Rule of Three

Optimal Application Scenarios for N-[(1H-pyrazol-4-yl)methyl]acetamide


Fragment-Based Lead Discovery for Dual P2X7/RORγ Modulators

The compound's 22 nM RORγ inverse agonism combined with its weak P2X7 antagonism (4.96 µM) makes it an ideal starting point for fragment merging or optimization campaigns aimed at developing dual-target therapeutics for autoimmune and inflammatory diseases. Its validated PHIP co-crystal structure [1] provides a template for rational design, while the modest P2X7 activity ensures minimal off-target cytotoxicity during early screening [2].

P2X7 Target Engagement Studies in Inflammatory Disease Models

Despite its weak potency, the compound serves as a valuable tool for validating P2X7 receptor engagement in cellular and in vivo models. The IC50 of 4.96 µM in human THP-1 cells [1] is sufficient for target deconvolution studies without confounding effects from more potent antagonists. This is particularly relevant for researchers investigating the role of P2X7 in neuropathic pain, rheumatoid arthritis, and inflammatory bowel disease.

RORγ Inverse Agonist Profiling in Autoimmune Disease Research

With an IC50 of 22 nM against RORγ in a cell-based reporter assay [1], the compound is a potent inverse agonist suitable for studying Th17 cell differentiation and IL-17 production. Its distinct selectivity profile compared to P2X7-only pyrazole acetamides enables unique investigations into the crosstalk between purinergic signaling and nuclear receptor pathways in psoriasis, multiple sclerosis, and other autoimmune conditions.

Academic and Industrial Fragment Library Enrichment

As a rule-of-three compliant fragment (MW 139.16 Da) with high-resolution structural validation [1], the compound is an excellent candidate for inclusion in commercial and proprietary fragment libraries. Its availability from multiple vendors at >95% purity ensures reliable sourcing for high-throughput fragment screening campaigns, particularly those targeting the PHIP protein or related bromodomains [2].

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